molecular formula C20H13F4N3O4 B2974686 N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 900009-48-5

N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Katalognummer B2974686
CAS-Nummer: 900009-48-5
Molekulargewicht: 435.335
InChI-Schlüssel: IWFVUZDMBOYYRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13F4N3O4 and its molecular weight is 435.335. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibition of Nucleoside Transport

  • Context: N-(4-fluoro-3-(trifluoromethyl)phenyl) derivatives have been studied for their ability to inhibit nucleoside transport proteins, particularly ENT1. These compounds are explored for their potential to improve oral absorption and CNS penetration due to their lower polarity compared to other inhibitors like 4-Nitrobenzylthioinosine (NBTI).
  • Findings: It was found that replacing the ribose moiety of NBTI with substituted benzyl groups, including functionalities like halogen, hydroxyl, (trifluoro)methyl(-oxy), nitro, and amine, can result in derivatives with high affinity for ENT1. Substitutions at specific positions can significantly influence the affinity, demonstrating the importance of molecular structure in drug design and function.
  • (Tromp et al., 2004)

Discovery as a Selective Met Kinase Inhibitor

  • Context: Derivatives of N-(4-fluoro-3-(trifluoromethyl)phenyl) have been discovered as selective inhibitors of the Met kinase superfamily, which is significant in cancer research.
  • Findings: These compounds demonstrated excellent in vivo efficacy and favorable pharmacokinetic and safety profiles, leading to their advancement into clinical trials.
  • (Schroeder et al., 2009)

Synthesis and Characterization in Polyamide Development

  • Context: The N-(4-fluoro-3-(trifluoromethyl)phenyl) structure has been used in the development of new aromatic polyamides.
  • Findings: These polyamides are notable for their solubility in organic solvents, ability to form flexible films, and high thermal stability. Such characteristics make them promising for various industrial and technological applications.
  • (Hsiao et al., 1999)

Development in Fluorine-18-labeled Antagonists

  • Context: Fluorinated derivatives of N-(4-fluoro-3-(trifluoromethyl)phenyl) have been synthesized for use in radiolabeling, particularly with fluorine-18.
  • Findings: These compounds have potential applications in medical imaging, such as positron emission tomography (PET), due to their biological properties and ability to clear the brain quickly.
  • (Lang et al., 1999)

Synthesis of Diflunisal Carboxamides

  • Context: N-(4-fluoro-3-(trifluoromethyl)phenyl) has been used in the synthesis of diflunisal carboxamides, compounds derived from an anti-inflammatory drug.
  • Findings: These compounds were confirmed by single-crystal X-ray diffraction and demonstrated stability through intermolecular hydrogen bonding.
  • (Zhong et al., 2010)

Eigenschaften

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O4/c21-17-7-6-13(10-16(17)20(22,23)24)25-18(28)15-5-2-8-26(19(15)29)11-12-3-1-4-14(9-12)27(30)31/h1-10H,11H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFVUZDMBOYYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.